molecular formula C36H32F6IrN4P B13893843 iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate

iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate

Cat. No.: B13893843
M. Wt: 857.8 g/mol
InChI Key: GXEGIDVSNPDUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate is a complex compound that features iridium in its +3 oxidation state. This compound is notable for its unique coordination environment, which includes ligands such as 4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine and 2-pyridin-2-ylpyridine, along with hexafluorophosphate as the counterion. The presence of iridium in this compound makes it particularly interesting for various applications in catalysis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate typically involves the coordination of iridium(III) chloride with the respective ligands. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile under inert atmosphere conditions to prevent oxidation. The ligands are added to the iridium(III) chloride solution, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination process. The resulting complex is then purified by recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be optimized using industrial-scale chromatography or crystallization equipment to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in the formation of new iridium complexes with different ligand environments .

Scientific Research Applications

Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate involves the interaction of the iridium center with various molecular targets. In catalytic applications, the iridium center facilitates the activation of substrates through coordination and electron transfer processes. In biological applications, the compound can interact with cellular components, leading to the generation of reactive oxygen species and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other iridium(III) complexes with different ligand environments, such as:

Uniqueness

The uniqueness of iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate lies in its specific ligand environment, which imparts distinct photophysical and catalytic properties. The presence of 4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine and 2-pyridin-2-ylpyridine ligands enhances its stability and reactivity compared to other iridium(III) complexes .

Properties

Molecular Formula

C36H32F6IrN4P

Molecular Weight

857.8 g/mol

IUPAC Name

iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate

InChI

InChI=1S/2C13H12N.C10H8N2.F6P.Ir/c2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*3-5,7-9H,1-2H3;1-8H;;/q2*-1;;-1;+3

InChI Key

GXEGIDVSNPDUPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.